molecular formula C13H12N4O4 B6058601 N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B6058601
M. Wt: 288.26 g/mol
InChI Key: LMQSYTYRGMKSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as ANPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. ANPA is a pyrazole derivative that has a unique chemical structure, making it an interesting compound for research.

Mechanism of Action

The mechanism of action of ANPA involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. ANPA also induces apoptosis in cancer cells by activating the caspase pathway. The exact mechanism of action of ANPA is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
ANPA has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. ANPA has also been found to have anti-microbial activity against several strains of bacteria and fungi. However, the exact biochemical and physiological effects of ANPA are still being studied, and further research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

ANPA has several advantages for lab experiments, including its high purity and stability, which makes it easy to handle and store. ANPA is also readily available and can be synthesized in large quantities. However, ANPA has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on ANPA. One area of interest is the development of ANPA-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the study of the structure-activity relationship of ANPA, which can help to identify more potent and selective analogs. Additionally, the potential applications of ANPA in materials science, such as the synthesis of new polymers and materials, are also being explored.

Synthesis Methods

ANPA can be synthesized through a multi-step process that involves the reaction of 3-acetylphenylhydrazine with ethyl 4-nitroacetoacetate. The resulting product is then subjected to acid hydrolysis, followed by recrystallization to obtain pure ANPA. The synthesis of ANPA has been reported in several scientific publications, and the method has been optimized for high yield and purity.

Scientific Research Applications

ANPA has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. ANPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes ANPA a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-9(18)10-3-2-4-11(5-10)15-13(19)8-16-7-12(6-14-16)17(20)21/h2-7H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQSYTYRGMKSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

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